molecular formula C8H9F2IN2O2 B2754897 Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate CAS No. 2226182-48-3

Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate

Cat. No. B2754897
CAS RN: 2226182-48-3
M. Wt: 330.073
InChI Key: JBUOFTCVTGFHEN-UHFFFAOYSA-N
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Description

This compound is an ester derived from a pyrazole carboxylic acid. The pyrazole ring is a five-membered ring with two nitrogen atoms. The ester functional group (COO) is attached to one of the carbons on the pyrazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions. For instance, difluoroethyl groups can be introduced using compounds like Ethyl bromodifluoroacetate .


Molecular Structure Analysis

The molecular structure would consist of a pyrazole ring with an iodine substituent at the 5-position and a carboxylate ester at the 3-position. The ester is further substituted with a 2,2-difluoroethyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic carbon in the ester group, the nucleophilic nitrogen in the pyrazole ring, and the iodine substituent which can undergo various substitution reactions .

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. While specific safety data for this compound is not available, similar compounds can be harmful if inhaled, cause serious eye irritation, and may be suspected of causing genetic defects .

Future Directions

The future directions for this compound would depend on its intended application. It could potentially be used in the synthesis of pharmaceuticals or agrochemicals, given the biological activity of many pyrazole derivatives .

properties

IUPAC Name

ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-2-15-8(14)5-3-7(11)13(12-5)4-6(9)10/h3,6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUOFTCVTGFHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)I)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate

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